(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a cyclohexane ring as a central scaffold with two oxazole rings attached, each bearing an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Attachment to Cyclohexane: The oxazole rings are then attached to a cyclohexane ring through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl groups or the oxazole rings.
Reduction: Reduction reactions could target the oxazole rings, potentially converting them to other heterocyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole rings or the cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated heterocycles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, oxazole derivatives can interact with enzymes, receptors, or nucleic acids, influencing biological pathways. The cyclohexane scaffold may provide structural stability and influence the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Cyclohexane-1,1-diyl)bis(4,5-dihydrooxazole): Lacks the isopropyl groups, which may affect its reactivity and applications.
2,2’-(Cyclohexane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): Contains methyl groups instead of isopropyl groups, potentially altering its chemical properties.
Uniqueness
(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to the presence of isopropyl groups on the oxazole rings, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-12(2)14-10-21-16(19-14)18(8-6-5-7-9-18)17-20-15(11-22-17)13(3)4/h12-15H,5-11H2,1-4H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZPFTLDCGJNJC-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2(CCCCC2)C3=N[C@H](CO3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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